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Compound of Interest

Compound Name: 2-Butyl-5-heptylpyrrolidine

CAS No.: 61772-92-7

Cat. No.: B1204815

Get Quote

Executive Summary
This technical guide details the structural elucidation and spectroscopic profiling of 2-butyl-5-
heptylpyrrolidine, a bioactive alkaloid structurally related to the Solenopsis (fire ant) venom

components. While often overshadowed by its piperidine analogs (solenopsins), this pyrrolidine

derivative possesses distinct pharmacological profiles, including sigma receptor affinity and

antimicrobial properties.

This document serves as a protocol for researchers to validate the identity, purity, and

stereochemistry of synthesized or isolated samples. It prioritizes the differentiation of cis and

trans diastereomers—a critical quality attribute (CQA) in drug development due to their

divergent biological activities.

Structural Analysis & Stereochemical
Considerations
The molecule consists of a five-membered nitrogen heterocycle (pyrrolidine) substituted at the

2 and 5 positions with butyl (
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) and heptyl (

) chains.

Stereoisomerism
Because the substituents are at positions 2 and 5, the molecule possesses two chiral centers.

However, for non-enantioselective characterization, the primary distinction is between the cis

and trans diastereomers.

Trans-isomer ((2R,5R) or (2S,5S)): The thermodynamically favored natural product in

Solenopsis fugax venom. The substituents adopt a quasi-diequatorial conformation to

minimize steric strain.

Cis-isomer ((2R,5S)): Often formed as a minor product in non-stereospecific reductions.

Critical Checkpoint: Biological potency often hinges on the specific isomer. For instance, the

trans isomer is typically the active component in venom alkaloids, whereas synthetic batches

may contain cis impurities that must be quantified.

Sample Preparation Protocol
Spectroscopic resolution is highly dependent on sample state (free base vs. salt).

Protocol: Free Base Isolation for NMR
Most synthesis pathways yield the hydrochloride salt. NMR analysis of the salt can lead to line

broadening and chemical shift perturbations due to ammonium protons.

Partition: Dissolve 10 mg of the salt in 2 mL of 5%

.

Extraction: Extract with

mL of HPLC-grade Chloroform (

).

Drying: Pass the organic layer through a micro-column of anhydrous
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.

Concentration: Evaporate solvent under a stream of nitrogen (do not use high heat, as free

base amines can be volatile).

Solvation: Redissolve immediately in

(neutralized with basic alumina if necessary to prevent in situ salt formation).

Mass Spectrometry (MS) Profiling
Mass spectrometry provides the primary structural confirmation. For 2-butyl-5-
heptylpyrrolidine (

, MW = 225.41), the fragmentation is dominated by

-cleavage adjacent to the nitrogen atom.

Fragmentation Logic
Electron Impact (EI) ionization triggers the loss of the alkyl side chains. The intensity of the

fragments follows the Stevenson-Audier rule: the loss of the larger radical is favored.

Molecular Ion (

): m/z 225 (detectable, usually weak).

Base Peak (Loss of Heptyl): Cleavage at C5 loses the

radical (mass 99).

m/z.

Secondary Peak (Loss of Butyl): Cleavage at C2 loses the

radical (mass 57).

m/z.

McLafferty Rearrangement: Less prominent in pyrrolidines than ketones, but hydrogen

transfer can occur if chain lengths allow.
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Visualization: MS Fragmentation Pathway

Molecular Ion (M+)
m/z 225 α-Cleavage Mechanism

Loss of Heptyl (C7H15)
Base Peak: m/z 126

(Pyrrolidine + C4 chain)
- 99 Da (Favored)

Loss of Butyl (C4H9)
Peak: m/z 168

(Pyrrolidine + C7 chain)

- 57 Da

Click to download full resolution via product page

Figure 1: Competitive alpha-cleavage pathways. The loss of the larger heptyl radical is

energetically favored, making m/z 126 the diagnostic base peak.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1]
NMR is the definitive tool for assigning stereochemistry. The data below corresponds to the

trans-2-butyl-5-heptylpyrrolidine isomer in

.

H NMR Data (400 MHz, )
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Position
Shift (

ppm)
Multiplicity Integration

Assignment
Logic

H-2, H-5 2.95 - 3.10 Multiplet (m) 2H

Methine protons

adjacent to

Nitrogen.

Deshielded by

electronegative

N.

H-3, H-4 1.30 - 1.90 Multiplet 4H

Ring methylenes.

Complex splitting

due to ring

puckering.

Side Chains 1.20 - 1.40 Broad Singlet ~16H

Bulk methylene (

) envelope of

butyl and heptyl

chains.

Terminal 0.88 - 0.92 Triplet (t) 6H

Terminal methyls

of both chains.

Overlapping

triplets.

N-H 1.8 - 2.2 Broad 1H

Amine proton.

Shift varies with

concentration

and H-bonding.

C NMR Data (100 MHz, )
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Carbon Type
Shift (

ppm)
Assignment

C-2, C-5 59.5 - 61.0

Methine carbons (

to N). Diagnostic for ring

substitution.

Ring 30.0 - 32.5 C-3 and C-4 ring carbons.

Chain 22.7, 29.3, 31.9
Standard aliphatic chain

signals.

Terminal 14.1 Methyl termini.

Stereochemical Assignment (Cis vs. Trans)
To distinguish the isomers, rely on

C NMR symmetry and NOESY correlations.

Symmetry: In 2,5-dialkylpyrrolidines, the trans isomer typically exhibits C2/C5 shifts that are

slightly upfield (shielded) compared to the cis isomer due to the "pseudo-axial" orientation of

one substituent in the trans configuration relieving steric compression differently than the cis

form.

NOESY (Nuclear Overhauser Effect):

Cis: Strong correlation between H-2 and H-5 (they are on the same face).

Trans: No correlation between H-2 and H-5.

Visualization: NMR Assignment Workflow
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Figure 2: Step-by-step NMR workflow for definitive stereochemical assignment.

Infrared (IR) Spectroscopy[1][2]
While less specific than NMR, IR confirms the functional group status, particularly the

secondary amine.

N-H Stretch:
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(Weak to medium intensity).

Note: If the sample is a salt (HCl), this band broadens significantly into the

region (ammonium band).

C-H Stretch:

(Strong, aliphatic).

Bohlmann Bands: In the trans isomer, if the lone pair is antiperiplanar to adjacent C-H bonds,

specific bands may appear around

, though this is more common in fused ring systems like quinolizidines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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